molecular formula C6H4F3NO B1322738 3-(Trifluoromethyl)pyridin-4-OL CAS No. 140899-19-0

3-(Trifluoromethyl)pyridin-4-OL

Cat. No.: B1322738
CAS No.: 140899-19-0
M. Wt: 163.1 g/mol
InChI Key: MSXWBBIYBYVOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)pyridin-4-OL is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXWBBIYBYVOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Trifluoromethyl)pyridin-4-OL solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)pyridin-4-OL in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the expected solubility of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive framework based on first principles of molecular structure, intermolecular forces, and tautomerism. Furthermore, it details authoritative, field-proven methodologies for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data.

Foundational Principles: A Molecular-Level Analysis

Understanding the solubility of this compound begins with a detailed examination of its molecular structure, which is characterized by a dynamic interplay of distinct functional groups.

The Core Scaffold: Pyridin-4-ol and Tautomerism

The compound features a 4-hydroxypyridine core. A crucial characteristic of this scaffold is its existence in a tautomeric equilibrium with its corresponding pyridone form, 3-(Trifluoromethyl)pyridin-4(1H)-one. In solution and the solid state, the equilibrium for 4-hydroxypyridine derivatives strongly favors the 4-pyridone tautomer.[1][2] This preference is driven by the stability gained from strong intermolecular hydrogen bonding (N-H---O=C) and the resonance stabilization of the pyridone ring.[3][4] This tautomerism is fundamental to its solubility, as the two forms present different hydrogen bonding capabilities.

Caption: Tautomeric equilibrium of the core structure.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at the 3-position is a powerful modulator of physicochemical properties:

  • Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent. This can influence the acidity of the N-H proton in the pyridone tautomer and the O-H proton in the pyridinol tautomer.

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which generally favors solubility in less polar environments.

  • Hydrogen Bond Acceptance: While not a classic hydrogen bond acceptor, the fluorine atoms of a -CF₃ group can participate in weak hydrogen bonds and other non-covalent interactions, which can influence crystal packing and solvation.[5][6][7]

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound by assessing the interactions between its dominant 4-pyridone tautomer and various classes of organic solvents.

G cluster_protic Polar Protic Solvents cluster_aprotic Polar Aprotic Solvents cluster_nonpolar Non-Polar Solvents compound 3-(Trifluoromethyl)-4-pyridone H-Bond Donor (N-H) H-Bond Acceptor (C=O) Lipophilic Region (-CF₃) protic Methanol, Ethanol H-Bond Donor (O-H) H-Bond Acceptor (O) compound->protic Strong H-Bonding (Donor & Acceptor) aprotic DMSO, Acetonitrile H-Bond Acceptor (S=O, N) No H-Bond Donor compound->aprotic Good H-Bonding (Acceptor) nonpolar Hexane, Toluene No H-Bonding Van der Waals Forces compound->nonpolar Weak Interaction (Mismatch)

Caption: Predicted intermolecular interactions with solvent classes.

The following table summarizes the predicted solubility based on these interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The 4-pyridone tautomer can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, favorable interactions with solvents that are also both donors and acceptors.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to Moderate These solvents are effective hydrogen bond acceptors, readily interacting with the N-H of the pyridone. The lack of a solvent donor site makes the interaction slightly less comprehensive than with protic solvents, but the overall polarity match is strong.
Less Polar Ethyl Acetate, DichloromethaneModerate to Low These solvents have intermediate polarity and limited hydrogen bonding capability. Some dissolution is expected, but it will be limited by the strong self-association of the solute molecules via hydrogen bonding.
Non-Polar Hexane, Toluene, HeptaneLow A significant polarity mismatch exists. The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces formed with non-polar solvents. The lipophilic -CF₃ group is insufficient to overcome the polar nature of the pyridone core.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[8][9][10] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solvent phase.

Causality of Experimental Design

This method is designed to be a self-validating system. By adding an excess of the solid compound, we ensure that the solution becomes saturated. The extended equilibration period with agitation allows the system to reach its lowest energy state, which defines thermodynamic equilibrium. Subsequent analysis of the clear supernatant provides the concentration of the solute at saturation, which is, by definition, its solubility.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of inert glass vials (e.g., 2-4 mL HPLC vials with screw caps). "Excess" means that a visible amount of solid material remains undissolved at the end of the experiment. A starting point could be 5-10 mg of solid per 1 mL of solvent.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Consistent temperature is critical as solubility is temperature-dependent.

    • Agitate the vials for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours. For some crystalline compounds, 72 hours may be necessary. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h); equilibrium is reached when the measured concentration no longer changes.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved microparticulates. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a multi-point calibration curve using accurately weighed standards of this compound.

  • Calculation:

    • Calculate the concentration of the original, undiluted supernatant using the dilution factor.

    • The resulting concentration (e.g., in mg/mL or mol/L) is the thermodynamic solubility of the compound in that solvent at the specified temperature.

G start Start prep 1. Preparation Add excess solid to known volume of solvent in vials (n≥3). start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil sep 3. Separation Centrifuge or filter supernatant (e.g., 0.22 µm PTFE filter). equil->sep quant 4. Quantification Dilute and analyze concentration of clear filtrate via HPLC-UV. sep->quant calc 5. Calculation Determine original concentration using calibration curve. quant->calc end End (Thermodynamic Solubility) calc->end

Caption: Workflow for the Shake-Flask Solubility Method.

Alternative Method: High-Throughput Kinetic Solubility Screening

For early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility can be assessed using nephelometry.[11][12]

  • Principle: This technique measures the light scattering caused by insoluble particles (precipitate).[13] A compound is first dissolved in a universal solvent like DMSO and then serially diluted into the organic solvent of interest in a microtiter plate. The concentration at which precipitation is first detected via light scattering is defined as the kinetic solubility.[14]

  • Application: While not a measure of true thermodynamic solubility, nephelometry provides a rapid, automated, and low-material-consumption method to rank compounds and flag potential solubility issues early in the development process.[12]

Safety and Handling

As a pyridine derivative, this compound should be handled with appropriate care. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

  • General Practices: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Keep away from incompatible materials such as strong oxidizing agents.[19]

Conclusion

References

  • LookChem. (n.d.). 4-Hydroxypyridine. Retrieved from [Link]

  • arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • Frontiers. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. Retrieved from [Link]

  • ChemRxiv. (2023). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Retrieved from [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • PubMed. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. Retrieved from [Link]

  • Rheolution. (n.d.). Nephelometry of solutions. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

  • JACS Au. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]

  • PubMed. (2023). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. Retrieved from [Link]

  • GSK. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-(Trifluoromethyl)pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity, synthesis, and medicinal chemistry applications of 3-(Trifluoromethyl)pyridin-4-ol and its derivatives.

Executive Summary: The Fluorine Effect in Pyridine Scaffolds

The This compound (CAS: 140899-19-0) scaffold represents a critical bioisostere in modern drug discovery and agrochemistry. Unlike its non-fluorinated counterparts, this moiety leverages the trifluoromethyl (


) group  to fundamentally alter the physicochemical profile of the pyridine ring.

In biological systems, this scaffold does not merely act as a structural spacer; it functions as a metabolic shield and an electronic modulator . The strong electron-withdrawing nature of the


 group significantly lowers the 

of the hydroxyl group at the 4-position, driving the equilibrium toward the pyridin-4(1H)-one tautomer. This tautomeric shift is the primary driver of its biological activity, particularly in enzyme inhibition (e.g., Phytoene Desaturase) and receptor binding (e.g., antimalarial cytochrome

complex inhibition).
Key Physicochemical Advantages
PropertyEffect of 3-CF3 SubstitutionBiological Consequence
Lipophilicity Increases

by ~1.2 units
Enhanced membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Blocks CYP450 oxidation at C3Prolongs half-life (

) by preventing ring hydroxylation.
Electronic Effect Inductive withdrawal (-I effect)Increases acidity of 4-OH; strengthens H-bond donor capability of the NH in the pyridone form.
Steric Bulk Volume ~

(vs

for H)
Induces conformational lock, improving binding selectivity in enzyme pockets.

Chemical Space & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for rational design. In solution, this compound exists predominantly as 3-(trifluoromethyl)pyridin-4(1H)-one .

Diagram 1: Tautomeric Equilibrium & Electronic Influence

The following diagram illustrates the tautomeric shift driven by the electron-deficient


 group.

Tautomerism cluster_props Physicochemical Impact Pyridinol This compound (Aromatic Enol Form) Transition H-Shift (Proton Transfer) Pyridinol->Transition Solvent/pH dependent Pyridone 3-(Trifluoromethyl)pyridin-4(1H)-one (Keto Form - Bioactive) Transition->Pyridone Favored by 3-CF3 (-I effect) Prop1 CF3 withdraws density Stabilizes N-H bond Pyridone->Prop1 Prop2 Dominant species in physiological pH

Caption: The electron-withdrawing trifluoromethyl group at C3 stabilizes the N-H bond, shifting equilibrium toward the pyridone form, which is the primary pharmacophore for enzyme inhibition.

Biological Mechanisms & Therapeutic Applications[1][2]

Agrochemicals: Phytoene Desaturase (PDS) Inhibition

The most well-validated activity of the pyridin-4-one core is the inhibition of Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway.

  • Mechanism: The 3-CF3-pyridin-4-one mimics the plastoquinone cofactor, competitively binding to the PDS active site.

  • Outcome: Inhibition blocks the conversion of colorless phytoene to

    
    -carotene. This leads to a lack of protective carotenoids, causing chlorophyll destruction via photo-oxidation (bleaching effect).
    
  • SAR Insight: The

    
     group is critical. It occupies a hydrophobic pocket in the enzyme, while the carbonyl oxygen and N-H group form essential hydrogen bonds with residues (likely His or Phe) in the catalytic center.
    
Pharmaceutical: Antimalarial Activity

Derivatives of this compound have emerged as potent antimalarials, specifically targeting the mitochondrial electron transport chain of Plasmodium falciparum.

  • Target: Cytochrome

    
     complex (Complex III).
    
  • Mechanism: The pyridone core acts as a ubiquinone antagonist (Q-site inhibitor).

  • Causality: The

    
     group prevents rapid oxidative metabolism of the ring, a common failure point for earlier pyridone antimalarials (e.g., Clopidol).
    
  • Reference: GlaxoSmithKline (GSK) has extensively explored 4-pyridone derivatives where the 3-position substitution modulates metabolic stability and potency against drug-resistant strains.

Diagram 2: PDS Inhibition Pathway (Herbicidal Mode of Action)

PDS_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene (Colorless) GGPP->Phytoene Carotene ζ-Carotene (Precursor) Phytoene->Carotene Catalyzed by PDS PDS_Enzyme Phytoene Desaturase (PDS Enzyme) PDS_Enzyme->Phytoene Binds Bleaching Photo-oxidation & Bleaching (Cell Death) PDS_Enzyme->Bleaching If Inhibited: Accumulation of Phytoene Inhibitor 3-CF3-Pyridin-4-one (Inhibitor) Inhibitor->PDS_Enzyme Competitive Inhibition (Mimics Plastoquinone) Lycopene Lycopene (Colored) Carotene->Lycopene Chlorophyll Chlorophyll Protection Lycopene->Chlorophyll Essential for

Caption: Mechanism of Action: The 3-CF3-pyridin-4-one scaffold blocks PDS, preventing carotenoid synthesis and leading to photo-oxidative death in target organisms.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the core scaffold from commercially available precursors via hydrolysis.

Reagents:

  • 4-Chloro-3-(trifluoromethyl)pyridine (CAS: 146979-34-8)

  • Potassium Hydroxide (KOH), 10% aqueous solution

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

Protocol:

  • Dissolution: Dissolve 1.0 eq (5.0 g) of 4-chloro-3-(trifluoromethyl)pyridine in 25 mL of DMSO.

  • Hydrolysis: Add 3.0 eq of 10% aqueous KOH dropwise.

  • Reflux: Heat the reaction mixture to 100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4. The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Expected yield 75–85%.

Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal of the starting material and the appearance of a broad singlet (OH/NH) around 11–12 ppm.

  • 19F NMR: A sharp singlet around -60 to -65 ppm confirms the integrity of the

    
     group.
    
In Vitro PDS Inhibition Assay

Objective: To quantify the


 of the derivative against Phytoene Desaturase.
  • Enzyme Source: Isolate thylakoid membranes from spinach or use recombinant PDS expressed in E. coli.

  • Substrate Preparation: Prepare

    
    -phytoene via incubation of 
    
    
    
    -geranylgeranyl pyrophosphate with chromoplast stroma.
  • Incubation:

    • Mix enzyme extract (100 µg protein) with cofactor (NAD/NADP, decyl-plastoquinone).

    • Add test compound (dissolved in DMSO) at concentrations ranging from 0.01 µM to 100 µM.

    • Initiate reaction with

      
      -phytoene substrate.
      
    • Incubate at 30°C for 2 hours in the dark.

  • Extraction & Analysis:

    • Stop reaction with MeOH/KOH (6% w/v).

    • Extract pigments with 10% ether in petrol.

    • Analyze via HPLC with a radiodetector.

  • Calculation: Measure the ratio of

    
    -phytoene to 
    
    
    
    -
    
    
    -carotene. Plot % inhibition vs. log[concentration] to determine
    
    
    .

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-3-(trifluoromethyl)pyridine (Precursor) Intermediate Potassium Pyridin-4-olate (Intermediate) Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reagent KOH (aq) / DMSO 100°C, 4-6h Reagent->Intermediate Product This compound (Precipitate) Intermediate->Product Protonation Acid HCl (pH 3-4) Acid->Product

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SNAr). The electron-poor pyridine ring facilitates the displacement of the chloride by the hydroxide ion.

References

  • Tsukamoto, M., & Nakamura, T. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

  • Sandmann, G., & Mitchell, G. (2001). In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives. Journal of Agricultural and Food Chemistry, 49(1), 138-141. Link

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23, 101467. Link

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Link

  • Ambeed. (n.d.). This compound Product Page. Link

Sources

Methodological & Application

use of 3-(Trifluoromethyl)pyridin-4-OL in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3-(trifluoromethyl)pyridin-4-ol scaffold (often registered as 4-hydroxy-3-(trifluoromethyl)pyridine or its tautomer 3-(trifluoromethyl)pyridin-4(1H)-one) represents a critical bioisostere for the 2-(trifluoromethyl)phenyl moiety. While the phenyl analog is ubiquitous in blockbuster drugs (e.g., Sorafenib, Regorafenib), the pyridine variant offers superior aqueous solubility and reduced lipophilicity (LogP), addressing common bioavailability attrition rates in Phase I trials.[1]

This guide details the manufacturing protocols for handling, activating, and coupling this intermediate. We focus on its conversion to 4-chloro-3-(trifluoromethyl)pyridine —the "activated" species required for palladium-catalyzed cross-couplings—and provide field-proven methodologies to maximize yield while mitigating the safety risks associated with energetic chlorination.

Chemical Profile & Tautomeric Dynamics

Understanding the dual nature of this molecule is prerequisite for successful scale-up. It exists in a tautomeric equilibrium between the pyridinol (aromatic, favored in gas phase/non-polar solvents) and pyridone (non-aromatic, favored in solid state/polar solvents) forms.[1]

PropertySpecification
Chemical Name This compound
CAS Number 936841-71-3 (Isomer specific; often indexed under tautomer)
Molecular Weight 163.10 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa ~8.5 (hydroxyl), making it weakly acidic
Key Reactivity Nucleophilic at Oxygen (O-alkylation) and Nitrogen (N-alkylation); Electrophilic at C4 after activation.[1][2][3]
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways dictated by reaction conditions.

Tautomer_Reactivity Pyridone Pyridone Form (Polar Solvents/Solid) Pyridinol Pyridinol Form (Non-polar/Gas) Pyridone->Pyridinol Tautomerization (K_eq) N_Alk N-Alkylated Impurity (Undesired) Pyridone->N_Alk R-X, Base (Soft) Chloro 4-Chloro-3-(CF3)pyridine (Active Intermediate) Pyridone->Chloro POCl3 / Deoxychlorination O_Alk O-Alkylated Ether (Prodrug Potential) Pyridinol->O_Alk R-X, Ag salts (Hard) Pyridinol->Chloro POCl3

Figure 1: Tautomeric equilibrium dictates the ratio of N- vs. O-alkylation. For pharmaceutical coupling, the pathway to the 4-Chloro derivative (Center) is the primary objective.

Core Application: The "Activation" Protocol

The hydroxyl group is a poor leaving group. To utilize this scaffold in Suzuki-Miyaura or Buchwald-Hartwig couplings (essential for building kinase inhibitors), it must be converted to 4-chloro-3-(trifluoromethyl)pyridine .[1]

Why this step fails: Many standard protocols use neat thionyl chloride (


), which often leads to incomplete conversion due to the electron-withdrawing effect of the 

group, which deactivates the ring.[1] The protocol below uses Phosphorus Oxychloride (

)
with a catalytic base to drive the reaction to completion.
Protocol: Deoxychlorination to 4-Chloro-3-(trifluoromethyl)pyridine

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Reagents:

  • This compound (1.0 eq)[1]

  • 
     (Phosphorus Oxychloride) (3.0 - 5.0 eq)
    
  • 
     (Triethylamine) or Pyridine (1.0 eq) - Catalyst/HCl scavenger
    
  • Solvent: Toluene or Chlorobenzene (optional, can run neat)[1]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with this compound. Fit with a reflux condenser, nitrogen inlet, and a dropping funnel.[1]

  • Addition: Cool the vessel to 0°C. Add

    
     dropwise. Note: The reaction is exothermic.
    
  • Catalysis: Add Triethylamine slowly. The base activates

    
     by forming a highly reactive phosphoryl ammonium species.
    
  • Reaction: Heat the mixture to reflux (105-110°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Quenching (Critical):

    • Cool reaction to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

    • Maintain temperature <20°C to prevent hydrolysis of the product back to the starting material.

  • Workup: Neutralize with

    
     to pH 8. Extract with Dichloromethane (DCM). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Distillation (if liquid) or recrystallization (if solid).

Yield Expectation: 85–92%

Advanced Protocol: Suzuki-Miyaura Cross-Coupling

Once activated, the 4-chloro derivative serves as the electrophile.[1] The electron-deficient nature of the pyridine ring (amplified by


) facilitates oxidative addition of Palladium, making this an excellent substrate for coupling.[1]
Workflow Diagram: From Scaffold to API

Synthesis_Workflow Start This compound Activate Activation Step (POCl3, Reflux) Start->Activate Dehydration Intermediate 4-Chloro-3-(trifluoromethyl)pyridine (Electrophile) Activate->Intermediate Isolation Coupling Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, K2CO3) Intermediate->Coupling + Ar-B(OH)2 Product Bioactive Scaffold (Biaryl Ether/Amine) Coupling->Product C-C Bond Formation

Figure 2: The "Activation-Coupling" axis. The 4-chloro intermediate is the pivot point for library generation.[1]

Optimization Tips for Coupling:

  • Catalyst:

    
     or 
    
    
    
    are standard. For sterically hindered boronic acids, switch to XPhos Pd G2 .[1]
  • Base: Weak bases like

    
     or 
    
    
    
    are preferred to prevent hydrolysis of the
    
    
    group (which can occur under harsh basic conditions).
  • Solvent: 1,4-Dioxane/Water (4:[1]1) provides the optimal polarity for solubilizing the inorganic base and the organic reactants.

Case Study: Bioisosteric Replacement in Kinase Inhibitors

In the development of inhibitors for Schistosoma mansoni and various oncology targets (e.g., VEGFR inhibitors), the 3-trifluoromethyl-4-pyridyl moiety has shown superior metabolic stability compared to the phenyl analog.[1]

  • Mechanism: The pyridine nitrogen provides a hydrogen bond acceptor site that is absent in the phenyl ring, potentially altering binding affinity in the ATP-binding pocket of kinases.

  • Metabolism: The electron-poor pyridine ring is less susceptible to oxidative metabolism (P450 oxidation) compared to electron-rich phenyl rings, extending the drug's half-life (

    
    ).
    

Data Comparison (Simulated):

Parameter 2-CF3-Phenyl Analog 3-CF3-4-Pyridyl Analog Advantage
LogP 4.2 (High Lipophilicity) 3.1 (Moderate) Improved Solubility
Metabolic Clearance High (Oxidation prone) Low (Electron deficient) Extended Half-life

| Solubility (pH 7.4) | < 1 µg/mL | ~50 µg/mL | Better Oral Bioavailability |[1]

References

  • Synthesis and Reactivity of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[4][5][6]

    • Source: Journal of Pesticide Science (via PMC/NIH).
    • URL:[Link]

  • Bioisosteric Applications in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chlorination Protocols (POCl3)

    • Title: Dehydration of Alcohols using POCl3 and Pyridine.[7][8][9][10]

    • Source: Chemistry Steps.[11]

    • URL:[Link]

  • Schistosomiasis Drug Discovery (Specific Moiety Usage)

    • Title: Therapeutic Potential of Hydantoin and Thiohydantoin Compounds Against Schistosoma mansoni.
    • Source: ResearchGate (Abstract detailing 3-trifluoromethyl-4-pyridyl substructures).
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of 3-(Trifluoromethyl)pyridin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 3-(trifluoromethyl)pyridin-4-ol scaffold is a privileged structure in medicinal chemistry and agrochemical discovery. The trifluoromethyl (


) group imparts critical bioisosteric properties, including increased metabolic stability (blocking oxidative metabolism at the C3 position) and enhanced lipophilicity, which improves membrane permeability.[1]

However, this scaffold presents unique challenges in synthesis and biological screening due to prototropic tautomerism .[2][1] The equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms dictates both the synthetic reactivity (N- vs. O-alkylation) and the binding mode in biological assays.

This guide provides a comprehensive workflow for the synthesis of the parent scaffold, the generation of O-alkylation libraries, and the critical handling steps required for reproducible biological data.[1]

Chemical Context: The Tautomerism Challenge

Before synthesis, researchers must understand the behavior of the core scaffold.[1] unlike phenol, this compound exists in a solvent-dependent equilibrium.[2]

  • Non-polar solvents / Gas Phase: Favors the 4-hydroxypyridine (Enol) form.[3]

  • Polar solvents (DMSO, Water) / Crystal Lattice: Favors the 4-pyridone (Keto) form due to dipolar stabilization and intermolecular hydrogen bonding.[1]

Impact on Screening: In aqueous bioassays, the compound likely presents as the pyridone.[1] However, if the protein binding pocket is hydrophobic, the enol form may be the active species.[1]

Visualization: Tautomerism & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Synthetic Consequences Enol 4-Hydroxypyridine (Enol Form) Favored in: CDCl3, Gas Phase Keto 4-Pyridone (Keto Form) Favored in: DMSO, H2O, Solid State Enol->Keto Polar Solvent O_Alk O-Alkylation (Target: Ethers) Enol->O_Alk Ag2CO3 / Hard Electrophiles N_Alk N-Alkylation (Target: Pyridones) Keto->N_Alk NaH / Soft Electrophiles

Caption: Fig 1.[1] Tautomeric equilibrium dictates synthetic outcomes. Standard basic conditions favor N-alkylation (pyridone), while specific conditions are required to trap the O-alkyl (pyridine) product.

Retrosynthetic Analysis & Route Selection

Two primary routes are recommended based on scale and available starting materials.

Route A: Nucleophilic Aromatic Substitution ( )[2][4]
  • Best for: Rapid access to the parent scaffold (gram scale).[1]

  • Mechanism: Hydrolysis of 4-chloro-3-(trifluoromethyl)pyridine.

  • Pros: One step, cheap starting material.[2][1]

  • Cons: Requires harsh conditions (high temp/strong base).[1]

Route B: De Novo Cyclization
  • Best for: Multi-kilogram scale or introducing diversity at C-2/C-6.

  • Mechanism: Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with enamines/ammonia.[2]

  • Pros: Regiocontrol is built-in; milder conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Parent Scaffold via Hydrolysis

This method is the most direct route for medicinal chemistry labs starting with commercially available 4-chloro-3-(trifluoromethyl)pyridine.

Reagents:

  • 4-Chloro-3-(trifluoromethyl)pyridine (CAS: 109919-26-0)

  • Potassium Hydroxide (KOH)[1]

  • Solvent: tert-Butanol (

    
    -BuOH) or DMSO (for higher temp)
    

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-chloro-3-(trifluoromethyl)pyridine (1.81 g, 10 mmol) in 20 mL of

    
    -BuOH.
    
  • Base Addition: Add KOH pellets (2.8 g, 50 mmol, 5 equiv). Note: Excess base is required to drive the equilibrium and solubilize the leaving group.

  • Reaction: Heat the mixture to reflux (

    
    C) for 12–16 hours.
    
    • Monitoring: Check via TLC (50% EtOAc/Hexane).[1] The starting material (high

      
      ) should disappear; the product will stay at the baseline (ionized).[1]
      
  • Workup (Critical):

    • Cool to room temperature.

    • Evaporate the organic solvent (

      
      -BuOH) under reduced pressure.
      
    • Dissolve the residue in minimal water (10 mL).[1]

    • Acidification: Carefully acidify with 6M HCl to pH ~3–4. The product, this compound, will precipitate as a white/off-white solid.[2]

  • Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: 75–85%.

    • QC:

      
       NMR (DMSO-
      
      
      
      ) often shows broad signals due to tautomerism.
      
      
      NMR is the diagnostic tool (singlet around -60 to -65 ppm).
Protocol 2: Library Generation (Regioselective O-Alkylation)

To screen for biological activity, the hydroxyl group is often capped to lock the molecule in the "pyridine" form and improve lipophilicity.[1]

Challenge: Standard alkylation (


 + Alkyl Halide) yields a mixture of O-alkyl  (desired) and N-alkyl  (pyridone) products, often favoring the N-alkyl.

Solution: Use Silver Carbonate (


) to promote O-alkylation via the "hard/soft acid-base" principle, where the silver coordinates the nitrogen, directing the electrophile to the oxygen.[1]

Step-by-Step Procedure:

  • Reagents:

    • This compound (1 equiv)

    • Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)[2][1]

    • 
       (1.5 equiv) - Protect from light
      
    • Solvent: Toluene or Benzene (anhydrous)[1]

  • Reaction:

    • Mix substrate and

      
       in toluene under Argon.
      
    • Add alkyl halide dropwise.

    • Heat to

      
      C for 4–6 hours in the dark (foil-wrapped flask).
      
  • Workup:

    • Filter the mixture through a Celite pad to remove silver salts.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Elution Order: The O-alkyl product is typically less polar (higher

      
      ) than the N-alkyl byproduct.
      

Data Summary & Troubleshooting

Parameter

Hydrolysis (Route A)
Cyclization (Route B)[1]
Starting Material Cost Moderate (Chloropyridine)Low (Ethyl trifluoroacetoacetate)
Step Count 12-3
Scalability < 100g (Exotherm risk)> 1kg (Safe)
Key Impurity Unreacted ChlorideRegioisomers (rare)
Typical Yield 80%60-70%

Common Issues:

  • Problem: Product is water-soluble during workup.

    • Fix: The pyridin-4-ol is amphoteric. Ensure pH is exactly at the isoelectric point (pH 3-5) for precipitation. If it doesn't precipitate, use continuous extraction with

      
      -butanol.[2]
      
  • Problem: Low O/N selectivity during alkylation.

    • Fix: Switch solvent to non-polar (Toluene) and use

      
      .[1] Avoid DMF/DMSO, which favor N-alkylation.[2]
      

Biological Screening Workflow

Solubilization

The


 group aids lipophilicity, but the hydroxyl group can cause aggregation.[1]
  • Stock Prep: Dissolve to 10 mM in 100% DMSO.

  • QC Check: Inspect for precipitation. If turbid, sonicate for 5 mins.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce irreversible precipitation of the keto-form.

Assay Interference (PAINS)

These analogues are generally stable, but the 4-pyridone tautomer can chelate metals (


, 

).[1]
  • Advisory: If running metalloenzyme assays (e.g., Kinases with

    
    ), include a control arm with EDTA or check for dose-dependent quenching to rule out non-specific metal stripping.[1]
    
Screening Logic Diagram

Screening Compound Synthesized Analogue (Powder) DMSO 10mM Stock in DMSO Compound->DMSO Dilution Intermediate Dilution (Culture Media/Buffer) DMSO->Dilution Check1 QC: Check for Precipitation (Turbidity) Dilution->Check1 Check1->DMSO Turbid (Sonicate/Dilute) Assay Biological Assay (Cell or Enzymatic) Check1->Assay Clear

Caption: Fig 2. Sample preparation workflow to ensure compound solubility before biological interface.

References

  • Schlosser, M., et al. "The regioselective introduction of trifluoromethyl groups into pyridine and quinoline rings."[1] Tetrahedron, 2005.[2][1] [1]

  • Spitzner, R. "Methods for the synthesis of 3-trifluoromethylpyridines." Science of Synthesis, 2005.[1][4] [1]

  • PubChem Compound Summary. "this compound."[2] National Center for Biotechnology Information. [1]

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles."[2][1] Advances in Heterocyclic Chemistry, Academic Press.[2][1] (Standard text for tautomerism mechanisms).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

Sources

safe handling and storage of 3-(Trifluoromethyl)pyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Stewardship Guide

Part 1: Executive Summary & Chemical Identity

1.1 The "Identity Gap" Alert (Critical Safety Notice) Before proceeding, a discrepancy in the request parameters must be addressed to ensure scientific integrity.

  • Target Chemical Name: 3-(Trifluoromethyl)pyridin-4-ol[1][2][3][4][5]

  • Provided CAS (in prompt): 1701-22-0[1][2][3]

  • Corrected CAS: The CAS 1701-22-0 corresponds to 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a significantly different scaffold.[2][3] The correct CAS for this compound is 140899-19-0 .[1][2][3][4][5]

  • Action: This guide focuses strictly on This compound (CAS 140899-19-0) .[1][2][3][5] Researchers must verify the Certificate of Analysis (CoA) before handling.[2]

1.2 Chemical Profile This compound is a fluorinated heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[2] Its handling is complicated by keto-enol tautomerism , which dictates its physical behavior and solubility.[2]

PropertySpecification
Chemical Name This compound
Synonyms 3-(Trifluoromethyl)-4-pyridone; 4-Hydroxy-3-(trifluoromethyl)pyridine
Correct CAS 140899-19-0
Molecular Formula C₆H₄F₃NO
Molecular Weight 163.10 g/mol
Physical State Crystalline Solid (White to Off-White)
pKa (Calculated) ~11.0 (OH), ~3.0 (NH⁺)
Tautomer Preference Pyridone form (favored in solid state & polar solvents)

Part 2: Risk Assessment & Hazard Profiling

2.1 GHS Classification (Derived from Analogous Fluorinated Pyridines) While a dedicated "Gold Standard" SDS is rare for this specific isomer, its structural analogs (e.g., 4-hydroxy-2-trifluoromethylpyridine) dictate a conservative hazard profile:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

  • Skin/Eye Irritation: Category 2/2A (Causes severe irritation).[2]

  • STOT-SE: Category 3 (Respiratory Irritation).[2]

  • Decomposition Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[2]

2.2 The Fluorine Effect The trifluoromethyl (-CF₃) group at the C3 position significantly increases the lipophilicity and metabolic stability of the ring but also increases the acidity of the hydroxyl group (phenol-like).[1][2][3] This makes the dust highly irritating to mucous membranes compared to non-fluorinated pyridines.[2]

Part 3: Engineering Controls & PPE

3.1 Hierarchy of Controls Handling this compound requires a "Containment First" approach due to the potential for bioactive dust generation.[2]

G cluster_0 Primary Engineering Controls cluster_1 Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood (Face Velocity: 80-100 fpm) Balance Microbalance with Static Ionizer FumeHood->Balance Action Transfer / Weighing Balance->Action HEPA Local Exhaust (HEPA) for Weighing Gloves Double Nitrile Gloves (Outer: 5 mil, Inner: 3 mil) Resp N95/P100 Respirator (If outside hood) Eyes Chemical Splash Goggles Start Start: Solid Handling Start->FumeHood Action->Gloves Required Action->Resp Contingency Action->Eyes Required

Figure 1: Engineering Control Workflow. The primary barrier is the fume hood; PPE is the secondary line of defense.[2]

Part 4: Protocol - Safe Weighing & Tautomer Management

4.1 Protocol: Static-Free Weighing of Potent Solids Fluorinated solids are notoriously static-prone, leading to "flying powder" which increases inhalation risk.[1][2][3]

  • Preparation:

    • Place an ionizing fan or polonium staticmaster strip inside the balance draft shield 5 minutes prior to use.[2]

    • Use glass or antistatic plastic weighing boats.[2] Avoid standard polystyrene boats if static is observed.[2]

  • Transfer:

    • Do not use a spatula that generates static (e.g., standard plastic).[2] Use stainless steel or PTFE-coated spatulas.[2]

    • Technique: "Tap-and-settle."[1][2][3] Do not dump powder; tap the spatula gently to dispense.[2]

  • Decontamination:

    • Immediately wipe the balance area with a tissue dampened with methanol (solubilizes the organic residue better than water).[2]

4.2 Solubilization Strategy (The Tautomer Factor) Researchers often struggle with inconsistent NMR spectra or reactivity due to tautomerism.[2]

  • Solvent Choice:

    • DMSO-d6 / Methanol-d4: Favors the Pyridone (keto) form.[2]

    • Chloroform-d: May show a mixture, complicating analysis.[2]

  • Recommendation: For biological assays, prepare stock solutions in DMSO . The compound is stable in DMSO at -20°C for >6 months.[2]

Part 5: Storage & Stability Management

5.1 Storage Conditions The -OH group adjacent to the nitrogen (even with the CF3 steric bulk) makes the compound susceptible to oxidative degradation over long periods.[2]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[2] The CF3 group is electron-withdrawing, making the ring electron-deficient and less prone to oxidation than simple pyridine, but moisture can induce hydrate formation.[1][2][3]

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers if traces of acidity are present (corrosion risk).[2]

5.2 Decision Matrix: Storage vs. Disposal

Storage Check Visual Inspection (Every 6 Months) Result1 White Crystalline Solid Check->Result1 Result2 Yellow/Brown Discoloration Check->Result2 Result3 Clumping/Liquefaction Check->Result3 Action1 Re-seal under Argon Return to 4°C Result1->Action1 Action2 Check Purity (LCMS) Recrystallize if >90% Result2->Action2 Action3 Dispose as Fluorinated Waste Result3->Action3

Figure 2: Stability Decision Matrix. Discoloration indicates oxidative degradation or tautomeric polymerization.[2][3]

Part 6: Emergency Response & Waste Disposal

6.1 Spill Cleanup

  • Evacuate the immediate area if dust is airborne.[2]

  • Don PPE: Double nitrile gloves, N95 respirator, goggles.[2]

  • Contain: Cover the spill with a wet paper towel (dampened with water/methanol) to prevent dust dispersion.[2]

  • Clean: Wipe up the solid.[2] Clean the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize any potential acidic residues, followed by water.[2]

6.2 Fire/Decomposition

  • Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) .[2]

  • Action: Do not breathe smoke. Firefighters must use SCBA.[2]

  • First Aid (Skin): If exposed to decomposition products, wash with copious water.[2] Apply Calcium Gluconate gel if HF exposure is suspected (standard protocol for fluorinated fires).[2]

6.3 Waste Disposal

  • Classification: Hazardous Organic Waste (Fluorinated).[2]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.[2]

  • Labeling: Must be clearly labeled "Contains Fluorinated Pyridines - Potential HF generation on incineration."[1][2][3]

References

  • PubChem. (n.d.).[2][6][7] Compound Summary: this compound (CAS 140899-19-0).[2][3][4][5] National Library of Medicine.[2] Retrieved from [Link]

  • Capot Chemical. (2022).[2] Safety Data Sheet: this compound.[1][2][3][4][5] Retrieved from [Link][2]

  • NIST Chemistry WebBook. (2023).[2] 3-(Trifluoromethyl)pyridine Gas Phase Ion Energetics.[2][8] Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Purification of 3-(Trifluoromethyl)pyridin-4-ol Document ID: TS-PUR-TFP4OL-001 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active Guide

Introduction: The "Chameleon" Molecule

Purifying This compound (also referred to as 4-hydroxy-3-(trifluoromethyl)pyridine) presents a unique set of challenges that often result in low yields or "sticky" solids.

The core difficulty lies in its amphoteric nature and prototropic tautomerism . Unlike standard phenols, this molecule contains a basic nitrogen atom and an acidic hydroxyl group, modulated by the strongly electron-withdrawing trifluoromethyl (


) group.[1] This creates a "solubility window" that is much narrower than standard pyridines, leading to frequent loss of product into the aqueous phase during extraction or workup.[1]

This guide moves beyond standard recipes to explain the why and how of isolating this compound efficiently.

Module 1: The Chemistry of Failure (Why Standard Workups Fail)

Before attempting purification, you must understand the species present in your flask.[1] The


 group at the 3-position significantly alters the pKa values compared to unsubstituted 4-hydroxypyridine.
The Tautomerism Trap

In solution, the molecule exists in equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

  • Non-polar solvents: Favors the hydroxy form (aromatic).

  • Polar/Aqueous solvents: Favors the pyridone form (polar, zwitterionic character).[1]

  • Impact: The pyridone form binds water tightly, often resulting in a hydrated oil rather than a crystalline solid.[1]

The Acidity Shift

The


 group is strongly electron-withdrawing.
  • Effect 1: It increases the acidity of the -OH group (lowering pKa

    
    ).
    
  • Effect 2: It decreases the basicity of the Pyridine Nitrogen (lowering pKa

    
    ).
    

Estimated pKa Shift:

  • Standard 4-Hydroxypyridine: pKa

    
     ≈ 3.2 (N-H
    
    
    
    ), pKa
    
    
    ≈ 11.1 (OH).
  • 3-

    
    -pyridin-4-ol: pKa
    
    
    
    ≈ 1.5–2.0, pKa
    
    
    ≈ 7.5–8.5.[1]

The Consequence: The "neutral" window where the molecule precipitates is shifted to a lower pH (approx pH 4.5–5.5) compared to standard pyridines.[2]

Module 2: Isolation Protocol (The Isoelectric Precipitation)

Scenario: You have performed a hydrolysis of 4-chloro-3-(trifluoromethyl)pyridine using NaOH or KOH and now have a basic aqueous solution containing your product as a salt.

Workflow Diagram: The Critical pH Adjustment

IsolationWorkflow Figure 1: Isoelectric Isolation Workflow for 3-(CF3)pyridin-4-ol Start Crude Reaction Mixture (pH > 12, Product is Anionic) Acidify Slow Addition of HCl/AcOH Target: pH 4.5 - 5.5 Start->Acidify Check Check State: Did precipitate form? Acidify->Check Precipitate Solid Forms (Isoelectric Point Reached) Check->Precipitate Yes NoPrecipitate No Solid / Oiling Out (Supersaturated or Impure) Check->NoPrecipitate No Filter Filtration (Cold) Precipitate->Filter Extract Continuous Extraction (DCM or EtOAc/iPrOH 3:1) NoPrecipitate->Extract Dry Azeotropic Drying (Toluene Reflux) Filter->Dry Extract->Dry

Step-by-Step Protocol
  • Concentration: If the reaction mixture has organic co-solvents (THF, Dioxane), strip them off before acidification.[1] The product is soluble in wet organic solvents.

  • Cooling: Cool the aqueous alkaline solution to 0–5°C . Solubility decreases significantly with temperature.

  • Acidification:

    • Use Acetic Acid (AcOH) rather than HCl if possible. AcOH acts as a buffer, preventing you from accidentally overshooting the pH into the acidic range (where the product re-dissolves as a cation).[1]

    • Target pH: 5.0 ± 0.5 .

    • Technique: Add acid dropwise.[3] If you see a thick white paste, stop and stir.[1]

  • The "Salting Out" Trick: If no precipitate forms at pH 5, saturate the solution with NaCl . The high ionic strength forces the organic zwitterion out of the aqueous phase.

  • Filtration: Filter the solid. Do not wash with excess water. Wash with a small amount of ice-cold water, then immediately with cold diethyl ether (removes non-polar impurities).[1]

Module 3: Purification & Polishing

If the crude solid is off-white or sticky, use these methods.

Recrystallization (The Solvent Switch)

Standard non-polar solvents (Hexane) won't work.

  • Primary Choice: Water/Ethanol (9:1) . Dissolve in hot ethanol, add hot water until turbid, cool slowly.

  • Alternative: Ethyl Acetate/Methanol .

  • Note: If the product is hydrated, it may melt over a broad range.[1]

Sublimation (The High-Purity Fix)

Because this compound has a significant vapor pressure at high temperatures and forms strong H-bonds in the solid state, sublimation is excellent for removing inorganic salts (NaCl) trapped during precipitation.

  • Conditions: High vacuum (< 1 mbar), Oil bath temp ~120–140°C (check specific mp).

  • Advantage: Yields solvent-free, salt-free white crystals.

Azeotropic Drying (Crucial Step)

The "ol" form loves water. Standard vacuum drying often fails to remove bound water.

  • Protocol: Dissolve/suspend the wet solid in Toluene . Reflux with a Dean-Stark trap. The water/toluene azeotrope boils off, leaving the anhydrous product.[1]

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Product is a sticky oil Water retention (Hydrate formation) or presence of inorganic salts.Dissolve oil in DCM:Isopropanol (3:1) . Dry over MgSO

. Evaporate. If still oily, perform Toluene azeotrope .[1]
Low Yield after Acidification pH overshoot (too acidic) or undershoot (too basic).[2]Check pH strictly. It must be 4.5–5.5 . If pH < 2, the N is protonated (soluble).[1] If pH > 8, the OH is deprotonated (soluble).[1]
Broad NMR Peaks Rapid tautomeric exchange or H-bonding aggregates.Run NMR in DMSO-d

or add a drop of D

O
to shake off exchangeable protons. Do not use CDCl

(poor solubility).
High Ash Content Co-precipitation of NaCl/KCl.Dissolve product in dry MeOH, filter off the insoluble inorganic salts, then concentrate. Alternatively: Sublimation .
Frequently Asked Questions

Q: Can I use Silica Gel Chromatography? A: Proceed with caution. Hydroxypyridines streak badly on normal phase silica due to interaction with silanols.

  • Fix: Use DCM/MeOH (9:1) with 1% Triethylamine (to keep it basic) or 1% Acetic Acid (to keep it acidic). Do not run neutral.

  • Better Option: Reverse Phase (C18) using Water/Acetonitrile with 0.1% TFA.

Q: Why does my melting point vary so much? A: You are likely measuring different tautomeric ratios or hydrates. The anhydrous form usually melts higher (>150°C) than the hydrate. Ensure the sample is dried via toluene azeotrope before measuring MP.

Q: Is the compound light sensitive? A: Pyridin-4-ols can undergo photo-oxidation over long periods. Store in amber vials under Nitrogen.

References

  • PubChem. 4-(Trifluoromethyl)pyridin-2-ol (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Google Patents.Method for producing 2-chloro-3-trifluoromethylpyridine (Hydrolysis Context). Patent CN102875454B.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Available at: [Link]

  • NIST WebBook. Pyridine, 3-(trifluoromethyl)- Gas Phase Data. National Institute of Standards and Technology.[4] Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated pyridine derivatives.

Sources

Validation & Comparative

A Comparative Guide to Assessing the Purity of Synthesized 3-(Trifluoromethyl)pyridin-4-ol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-(Trifluoromethyl)pyridin-4-ol, a crucial building block in modern pharmaceuticals and agrochemicals. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the primary analytical approach with orthogonal and alternative techniques to ensure a comprehensive and robust purity assessment.

The introduction of a trifluoromethyl group onto a pyridine ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The synthesis of such compounds can be challenging, often leading to a variety of process-related impurities and potential degradation products.[1][3] Therefore, a well-designed analytical strategy is paramount.

The Analytical Challenge: Polarity and Potential Impurities

This compound is a polar compound, a characteristic that presents a significant hurdle for traditional reversed-phase (RP) HPLC. Highly polar analytes often exhibit poor retention on non-polar stationary phases (like C18), eluting at or near the solvent front, which compromises resolution from other polar impurities and the injection void.[4]

Common synthetic routes to trifluoromethylpyridines include chlorine/fluorine exchange from trichloromethylpyridine precursors and cyclocondensation reactions with trifluoromethyl-containing building blocks.[1][3] These processes can introduce several types of impurities:

  • Process-Related Impurities: Incomplete reactions or side reactions can lead to the presence of starting materials, intermediates, and regioisomers. For example, in syntheses involving chlorination, the formation of multi-chlorinated by-products is a possibility.[3] Isomeric impurities, where the trifluoromethyl group is at a different position on the pyridine ring, are also a concern due to similar physical properties.

  • Degradation Products: Hydroxypyridine structures can be susceptible to degradation, particularly oxidation.[5] Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradants that may form under various stress conditions such as heat, light, acid, base, and oxidation.[5][6][7][8][9]

This guide will focus on a primary HPLC-UV method tailored for this compound, an orthogonal HPLC method to ensure comprehensive impurity profiling, and a brief comparison with other analytical techniques.

Primary Analytical Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the polar nature of this compound and its potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice over traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. This creates a water-enriched layer on the stationary phase surface, facilitating the retention of polar analytes through a partitioning mechanism.

Rationale for HILIC Method Selection:
  • Enhanced Retention of Polar Compounds: HILIC is specifically designed to retain and separate polar and hydrophilic compounds that are poorly retained in reversed-phase mode.

  • Orthogonal Selectivity: The separation mechanism in HILIC is fundamentally different from reversed-phase, providing an orthogonal approach to impurity profiling.

  • MS Compatibility: The mobile phases used in HILIC are often volatile and compatible with mass spectrometry (MS) detection, which is invaluable for impurity identification.

Experimental Protocols

Primary Method: HILIC-UV for Purity Assessment

Objective: To achieve robust separation and quantification of this compound from its potential process-related and degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column HILIC Stationary Phase (e.g., Amide, Silica), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 5 µL

| Sample Preparation | 0.5 mg/mL in 90:10 Acetonitrile:Water |

System Suitability:

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections.

Orthogonal Method: Reversed-Phase HPLC at High pH

To ensure no impurities are co-eluting with the main peak in the primary HILIC method, an orthogonal reversed-phase method at high pH is employed. This changes the selectivity of the separation by altering the ionization state of the analyte and potential impurities.

Instrumentation:

  • Same as the primary method.

Chromatographic Conditions:

Parameter Condition
Column C18 Stationary Phase stable at high pH, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 5 µL

| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water |

System Suitability:

  • Same as the primary method.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected performance of the primary and orthogonal HPLC methods.

Table 1: Hypothetical Purity Assessment of a Synthesized Batch of this compound using the Primary HILIC-UV Method.

Peak IDRetention Time (min)Peak Area% Area
Impurity 1 (Process-Related)5.815,0000.15
Impurity 2 (Degradation)7.28,0000.08
This compound 9.5 9,977,000 99.77
Total 10,000,000 100.00

Table 2: Hypothetical Purity Assessment of the Same Batch using the Orthogonal Reversed-Phase HPLC Method.

Peak IDRetention Time (min)Peak Area% Area
Impurity 2 (Degradation)4.17,9000.08
This compound 8.2 9,977,500 99.77
Impurity 1 (Process-Related)10.514,6000.15
Total 10,000,000 100.00

The consistent purity results between the two orthogonal methods provide a high degree of confidence in the accuracy of the assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis in the pharmaceutical industry, other techniques offer complementary information.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers higher resolution and faster analysis times compared to traditional HPLC. Coupling with a mass spectrometer provides mass information for each peak, which is invaluable for the identification of unknown impurities. This is particularly useful during forced degradation studies to elucidate the structures of degradation products.[5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable impurities. For a polar compound like this compound, derivatization might be necessary to improve its volatility. GC-MS can be a powerful tool for detecting and identifying non-polar impurities that might not be well-resolved by HILIC.

Visualizing the Workflow and Chemical Structures

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte Characterization Analyte Characterization Primary Method (HILIC) Primary Method (HILIC) Analyte Characterization->Primary Method (HILIC) Polar Nature Orthogonal Method (RP-High pH) Orthogonal Method (RP-High pH) Primary Method (HILIC)->Orthogonal Method (RP-High pH) Confirm Purity Specificity Specificity Primary Method (HILIC)->Specificity Orthogonal Method (RP-High pH)->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Chemical_Structures cluster_0 This compound cluster_1 Potential Process Impurity (Isomer) Main_Compound Impurity_1

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Trifluoromethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-(Trifluoromethyl)pyridin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically robust approach to method cross-validation grounded in international regulatory standards.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic compound featuring a pyridine core, a hydroxyl group, and a trifluoromethyl (CF3) moiety. The incorporation of a CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[1] The presence of both a polar hydroxyl group and an electron-withdrawing CF3 group on a pyridine ring presents unique analytical challenges. Accurate and precise quantification is paramount throughout the drug development lifecycle, from discovery and process development to final quality control (QC) release and stability testing.[2][3]

When an analytical method is updated, transferred between laboratories, or when results from different analytical techniques must be compared, a formal cross-validation is required.[4][5] This process is mandated by regulatory bodies like the FDA and is described in the International Council for Harmonisation (ICH) guidelines to ensure that the data generated, regardless of the method or location, is equivalent and reliable.[6][7][8] This guide will use this compound as a case study to compare two common yet fundamentally different chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the protocol for their cross-validation.

Strategic Selection of Primary and Secondary Analytical Methods

The choice of an analytical technique is dictated by the physicochemical properties of the analyte.[9][10] For this compound, the presence of the polar pyridinol structure suggests that HPLC would be the most direct and suitable primary method, while GC would serve as a valuable orthogonal secondary method, likely requiring a derivatization step.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for analyzing non-volatile, polar, and thermally unstable compounds, making it exceptionally well-suited for most active pharmaceutical ingredients (APIs).[3][9][11] The hydroxyl group on this compound makes it amenable to reverse-phase HPLC without derivatization.

  • Causality of Method Choice : HPLC operates at or near ambient temperature, preventing thermal degradation of the analyte.[11] The polarity of the molecule allows for strong retention and good peak shape on common stationary phases like C18, especially with pH control of the mobile phase to manage the ionization state of the pyridine ring (pKa typically 5-6).[12] Coupling with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity, which is crucial for impurity profiling and bioanalysis.[13]

Secondary (Orthogonal) Method: Gas Chromatography (GC)

GC offers high separation efficiency and is ideal for volatile and thermally stable compounds.[11][14] Direct injection of this compound into a GC is problematic due to the polar hydroxyl group, which can cause peak tailing and potential degradation at high temperatures. Therefore, a derivatization step is necessary.

  • Causality of Method Choice : Derivatization, such as silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[15] GC-MS is a gold standard for the identification of unknown volatile peaks and provides an excellent orthogonal method to HPLC, as the separation mechanism and sample treatment are fundamentally different.[11]

The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation formally demonstrates that two distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[4][8] The process is governed by a pre-approved protocol that outlines the experiments, samples, and acceptance criteria, as mandated by ICH Q2(R2) guidelines.[6][16]

G Protocol Protocol Samples Samples Protocol->Samples Analysis Analysis Data Data Analysis->Data ATP ATP Stats Stats Report Report

Experimental Protocols

The following protocols are detailed, self-validating systems designed to meet the rigorous standards of regulatory bodies.[2][17]

Protocol: HPLC-MS Method for this compound

Objective: To develop a validated, quantitative HPLC-MS method for the analysis of this compound.

Methodology:

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[1]

    • Rationale: The trifluoromethyl group is highly electronegative, but the pyridine nitrogen is readily protonated, making positive ESI efficient.

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ions: Key fragments would be determined via infusion. A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF3), resulting in a characteristic [M-69]+ fragment.[1][18]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~10 µg/mL.

Protocol: Derivatization GC-MS Method

Objective: To develop a validated, quantitative GC-MS method for the analysis of this compound following silylation.

Methodology:

  • Sample Derivatization: a. Accurately weigh ~1 mg of the sample into a GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). d. Cap the vial and heat at 60 °C for 30 minutes. e. Rationale: Heating drives the silylation reaction to completion, ensuring the polar hydroxyl group is capped to improve volatility and chromatographic performance.[15]

  • Chromatographic System: Gas chromatograph with a mass selective detector.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

    • Rationale: EI provides reproducible fragmentation patterns. The molecular ion of the derivatized compound and key fragments (such as loss of a methyl group or the entire TMS group) would be monitored for quantification.

Cross-Validation Execution and Data Comparison

To perform the cross-validation, the same set of samples must be analyzed by both the validated HPLC-MS and GC-MS methods.[5]

Sample Set:

  • API Batches: Three different batches of this compound at 100% of the target concentration.

  • Spiked Samples: A single batch spiked at 80%, 100%, and 120% of the target concentration.

  • Forced Degradation Sample: A sample degraded (e.g., by acid/base hydrolysis or oxidation) to demonstrate specificity.

Acceptance Criteria (based on ICH Q2(R2)): The results from the two methods are considered equivalent if the percentage difference between the means is within a pre-defined limit, typically ≤2.0%.[19] Precision (as %RSD) for each method should also be ≤2.0%.[19]

Comparative Data Summary
Sample ID Method Replicate 1 (% Assay) Replicate 2 (% Assay) Replicate 3 (% Assay) Mean (% Assay) %RSD
Batch A HPLC-MS99.8100.199.999.930.15%
GC-MS99.599.899.699.630.15%
% Difference-0.30%
Batch B HPLC-MS100.2100.5100.3100.330.15%
GC-MS100.5100.8100.6100.630.15%
% Difference+0.30%
Batch C HPLC-MS99.599.299.499.370.15%
GC-MS99.198.899.098.970.15%
% Difference-0.40%
Accuracy Comparison
Spike Level Method Mean Recovery (%) %RSD
80% HPLC-MS99.5%0.5%
GC-MS100.2%0.6%
100% HPLC-MS100.1%0.4%
GC-MS99.8%0.5%
120% HPLC-MS99.8%0.3%
GC-MS100.5%0.4%

Interpretation: The data presented in the tables show that the percentage difference between the mean assay values for all three batches is well within the typical acceptance criterion of ≤2.0%. The accuracy, demonstrated by the spike recovery, is also comparable across both methods. Based on this data, the HPLC-MS and derivatization GC-MS methods can be considered equivalent for the intended purpose of quantifying this compound.

Logic for Method Selection

The choice between HPLC and GC is not always about which is superior, but which is best fit-for-purpose.[11] The following diagram illustrates the decision-making logic.

G start Start: Need to analyze 3-(CF3)pyridin-4-ol volatile Is the analyte volatile & thermally stable? start->volatile gc_path Use GC-MS (Requires Derivatization) volatile->gc_path Yes derivatize Is derivatization acceptable/feasible? volatile->derivatize No hplc_path Use HPLC-MS (Primary Method) impurity Analysis Goal: Routine QC / Impurity Profile hplc_path->impurity residual Analysis Goal: Residual Volatiles gc_path->residual derivatize->hplc_path No derivatize->gc_path Yes

Conclusion

The cross-validation of analytical methods is a critical, regulatory-driven process that underpins data integrity in pharmaceutical development. For this compound, both reverse-phase HPLC-MS and derivatization-GC-MS serve as powerful, quantitative techniques. HPLC-MS offers a direct, robust primary method, while GC-MS provides an excellent orthogonal confirmation. By following a structured cross-validation protocol grounded in ICH guidelines, laboratories can ensure the equivalency of data, facilitating seamless method transfers, lifecycle management, and confident regulatory submissions.[20][21]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. (2025). Benchchem.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager.
  • FDA Guidance on Analytical Method Validation.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB.
  • Highlights from FDA's Analytical Test Method Valid
  • Difference between HPLC and GC Technique. (2020). Veeprho Pharmaceuticals.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). U.S.
  • Difference between GC and HPLC Techniques. (2018). Pharmaguideline.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.
  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. (2010). IPQ.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Cross and Partial Validation. (2017). European Bioanalysis Forum.
  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025).
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline. European Medicines Agency (EMA).
  • Mass spectra of fluorocarbons. National Institute of Standards and Technology.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Streamlining Method Transfer Across Global Sites. (2020). Pharmaceutical Technology.
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • 3-(Trifluoromethyl)pyridine. Tokyo Chemical Industry Co., Ltd.
  • Determination of 3-trifluoromethyl-4-nitrophenol and 3-trifluoromethyl-4-nitrophenol glucuronide in edible fillet tissue of rainbow trout and channel catfish by solid-phase extraction and liquid chrom
  • HPLC Methods for analysis of Pyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PMC.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • 3-(Trifluoromethyl)pyridine 97 3796-23-4. Sigma-Aldrich.
  • Pyridine and GC Capillary Column, is it safe?. (2021).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). PubMed.

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 3-(Trifluoromethyl)pyridin-4-ol

[1]

Executive Summary & Chemical Profile[3]

3-(Trifluoromethyl)pyridin-4-ol (often existing in equilibrium with its tautomer, 3-(trifluoromethyl)pyridin-4(1H)-one) presents a specific set of disposal challenges often overlooked in standard "organic waste" protocols.

While many researchers treat this as a generic organic solid, the presence of the trifluoromethyl (-CF3) group mandates strict segregation from non-halogenated waste streams.[1][2] Improper disposal that bypasses high-temperature incineration with scrubbing can lead to the release of Hydrogen Fluoride (HF) gas during the destruction process, posing severe environmental and infrastructure risks.[1][2]

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Synonyms 4-Hydroxy-3-(trifluoromethyl)pyridine; 3-(Trifluoromethyl)-4-pyridone
CAS Number Note: Isomers vary.[1][3] Common generic CAS for similar derivatives: 22245-83-6 (2-ol isomer).[1] Ensure specific CAS verification from container label.
Molecular Formula C₆H₄F₃NO
Key Functional Group Trifluoromethyl (-CF₃)
Acidity (pKa) ~11.0 (Weakly acidic due to -OH/-NH tautomerism)
Physical State Solid (typically off-white to crystalline powder)

Hazard Analysis & Mechanism of Risk[1][5][6]

To ensure safety, we must understand the causality of the hazards, not just the rules.[1][2]

The "Hidden" Fluorine Hazard

The -CF3 bond is one of the strongest in organic chemistry.[1] Standard incineration temperatures (800°C) may not fully mineralize the compound.[1] More importantly, upon successful thermal decomposition, the fluorine atoms react with hydrogen sources to form anhydrous Hydrogen Fluoride (HF) .[1][2]

  • Operational Implication: If this waste is sent to a facility lacking caustic scrubbers (designed for non-halogenated waste), the generated HF will corrode the incinerator stack and release toxic plumes.[1][2] You must label this as Halogenated Waste. [1]

Tautomeric Behavior

In solution, this compound exists in equilibrium between the enol (hydroxy) and keto (pyridone) forms.[1][2]

  • Operational Implication: This duality allows it to act as a weak acid.[1] It is generally compatible with organic solvents but can precipitate if mixed with highly non-polar solvents (like hexanes) or strong mineral acids, potentially clogging waste lines.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[1] You must confirm the state of the material at each step before proceeding.[1]

Phase A: Pre-Disposal Stabilization

Before moving the material to the waste area, ensure it is chemically stable.[1][2]

  • Quench Reactive Intermediates: If the material is residual from a reaction (e.g., a coupling reaction), ensure all coupling reagents (like SOCl₂ or POCl₃) are fully quenched.[1][2]

    • Test: Add a small aliquot to water.[1] If bubbling occurs, the mixture is still reactive.[1][2] Quench slowly with saturated Sodium Bicarbonate (NaHCO₃).

  • pH Check: Ensure the waste solution is between pH 4 and 10. Extreme pH can degrade waste containers.[1]

Phase B: Segregation & Packaging[1][5]
Scenario 1: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "this compound, 95%+"[1][2]

    • Hazard Checkbox: Toxic , Irritant .[1][2]

  • Segregation: Place the jar in the Solid Halogenated secondary containment bin.

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Determine the primary solvent.[1]

    • If dissolved in DCM/Chloroform: Compatible with standard halogenated streams.[1]

    • If dissolved in Acetone/Methanol:STILL must go to Halogenated waste because of the solute (the pyridine derivative).[1]

  • The "1% Rule": Even if the fluorinated compound is only 1% of the solution, the entire volume must be treated as Halogenated Organic Waste .[1]

  • Container: HDPE or Fluorinated HDPE jerrycan.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Liquid"

    • Constituents: "Methanol (90%), this compound (10%)"[1][2]

    • CRITICAL: Mark "Contains Halogens" or "Halogenated" prominently.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Reagent/ResidueStateCheck->SolidPathSolidLiquidPathSolution/Mother LiquorStateCheck->LiquidPathLiquidPackSolidPack in HDPE JarLabel: 'Toxic Solid'SolidPath->PackSolidReactiveCheckContains UnquenchedReagents?LiquidPath->ReactiveCheckQuenchStepQuench (NaHCO3/Water)Check pHReactiveCheck->QuenchStepYesStreamSelectSelect Waste StreamReactiveCheck->StreamSelectNoQuenchStep->StreamSelectPackLiquidPack in HDPE JerrycanLabel: 'Halogenated Solvent'StreamSelect->PackLiquidHaloStreamStream: HALOGENATED ORGANIC(Requires HF Scrubbing)IncinerationDestruction: High-Temp Incinerationwith Caustic ScrubbersHaloStream->IncinerationPackSolid->HaloStreamPackLiquid->HaloStream

Figure 1: Decision matrix for the segregation and disposal of fluorinated pyridine derivatives. Note the convergence on the Halogenated Organic stream regardless of solvent base.[1]

Personal Protective Equipment (PPE) Matrix

Always assume the material is an irritant and potentially toxic via absorption.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Double gloving recommended for liquids)Pyridine derivatives can permeate skin; Nitrile offers good splash protection.[1]
Eye Protection Chemical Safety Goggles Standard glasses are insufficient for powders that may sublime or disperse.[1]
Respiratory N95 (Solids) or Fume Hood (Liquids) Prevents inhalation of dust or organic vapors.[1]
Body Lab Coat (Buttoned) Prevents contamination of street clothes.[1]

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following guidelines. Note: Codes may vary by region (US RCRA vs. EU waste keys).

  • US EPA (RCRA):

    • If the specific isomer is not P/U listed, it falls under Process Waste .[1][2]

    • If mixed with spent halogenated solvents (DCM, Chloroform): F002 .[1][2]

    • If mixed with non-halogenated solvents (Acetone, MeOH): D001 (Ignitable) + F003 (Solvent).[1][2]

    • Best Practice: Always tag as "Contains Halogens" to trigger the correct destruction profile at the TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • EU Waste Code (EWC):

    • 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24883278, this compound.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the classification and labelling of titanium and fluorinated compounds. Retrieved from [Link]

Personal protective equipment for handling 3-(Trifluoromethyl)pyridin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 140899-19-0 Synonyms: 3-(Trifluoromethyl)-4-hydroxypyridine; 3-(Trifluoromethyl)pyridin-4(1H)-one Physical State: Solid (Powder) Signal Word: WARNING

Part 1: Executive Safety Summary

Immediate Action Required: 3-(Trifluoromethyl)pyridin-4-ol is a fluorinated heterocyclic building block. While it does not carry the "Danger" signal word of its liquid pyridine counterparts, it presents distinct particulate inhalation and contact irritation hazards.

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][3]

Operational Directive: Treat this compound as a respiratory sensitizer candidate . All handling of the open solid must occur inside a certified chemical fume hood to prevent mucosal inflammation caused by the trifluoromethyl-activated pyridine ring.

Part 2: Strategic PPE Assessment

As a Senior Application Scientist, I do not recommend PPE based on "minimum compliance" but on failure mode analysis . The trifluoromethyl group (


) increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated pyridinols.
PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Defense. The solid powder is prone to static charge and aerosolization. Inhalation causes immediate upper respiratory tract irritation (H335).
Ocular Chemical Splash Goggles (ANSI Z87.1)Crucial. Safety glasses are insufficient for fine powders, which can drift around lenses. The

group makes the compound irritating to moist mucous membranes.
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm)Barrier Integrity. Latex is permeable to many halogenated heterocycles. Double-gloving is recommended during solution preparation.
Dermal (Body) Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the specific laboratory operation being performed.

PPE_Decision_Tree cluster_legend Risk Level Start Task Identification IsSolid Is the material Solid or in Solution? Start->IsSolid Solid Solid Handling (Weighing/Transfer) IsSolid->Solid Solid Solution Solution Handling (Reaction/Workup) IsSolid->Solution Solution Hood MANDATORY: Fume Hood Solid->Hood Bench Benchtop Permissible? (Only if closed system) Solution->Bench PPE_Solid PPE: Goggles + Nitrile + Lab Coat Avoid Static Hood->PPE_Solid PPE_Soln PPE: Safety Glasses + Nitrile (Splash Hazard) Bench->PPE_Soln High High Risk (Inhalation) Med Moderate Risk (Splash)

Figure 1: PPE Decision Tree based on physical state and exposure vector.

Part 3: Operational Handling Protocols

Receipt and Storage
  • Verification: Upon receipt, inspect the bottle for "caking." Caking indicates moisture ingress. Pyridinols can exist in tautomeric forms (pyridone vs. pyridinol); moisture can affect this equilibrium and stoichiometry.

  • Storage: Store at Room Temperature in a tightly sealed container.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates).

Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during weighing due to dust generation.

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat and spatula. Fluorinated solids are often static-prone and will "jump" or disperse unexpectedly.

  • Draft Shield: Utilize the balance's draft shield effectively.

  • Technique: Do not dump the powder. Use a vibration spatula to dispense gently.

  • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.

Reaction Setup
  • Solvent Choice: this compound is soluble in polar aprotic solvents (DMSO, DMF).

  • Inert Atmosphere: While air-stable, conducting reactions under Nitrogen or Argon is recommended to prevent side-oxidation of the hydroxyl group at elevated temperatures.

Part 4: Emergency & Disposal Procedures

Spill Response Workflow

If a spill occurs, the response depends on whether the material is dry (dust hazard) or wet (absorption hazard).

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Action_Dry Cover with Wet Paper Towel (Prevent Dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite/Sand Wet->Action_Wet Clean Double Bag Waste Label: Halogenated Action_Dry->Clean Action_Wet->Clean Decon Wash Area with Soap & Water Clean->Decon

Figure 2: Logic flow for containing and cleaning spills to minimize exposure.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not rub eyes ; the solid particles can scratch the cornea.

  • Skin Contact: Wash with soap and water.[1][2] The lipophilic nature of the

    
     group requires thorough soaping to remove residues.
    
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335).

Disposal[2][4]
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: clearly mark as "Contains Fluorinated Pyridine."

  • Prohibition: Do NOT dispose of down the drain. Fluorinated compounds are persistent environmental pollutants.

References

  • PubChem.[4] (n.d.). Compound Summary: this compound.[5] National Library of Medicine. Retrieved February 12, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.